molecular formula C16H16O2S2 B14714464 Acetic acid, bis(phenylthio)-, ethyl ester CAS No. 20461-96-5

Acetic acid, bis(phenylthio)-, ethyl ester

Cat. No.: B14714464
CAS No.: 20461-96-5
M. Wt: 304.4 g/mol
InChI Key: XTRVHAAFWOCIRN-UHFFFAOYSA-N
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Description

Acetic acid, bis(phenylthio)-, ethyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique structure, which includes two phenylthio groups attached to the acetic acid moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, bis(phenylthio)-, ethyl ester typically involves the esterification of acetic acid with ethanol in the presence of a catalyst. The reaction can be represented as follows:

CH3COOH+C2H5OHCH3COOC2H5+H2O\text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} CH3​COOH+C2​H5​OH→CH3​COOC2​H5​+H2​O

In this reaction, concentrated sulfuric acid is often used as a catalyst to speed up the process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yield and purity. Industrial methods may use continuous reactors and advanced purification techniques to isolate the ester from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, bis(phenylthio)-, ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Hydrogen peroxide, peracids.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Acetic acid and ethanol.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of acetic acid, bis(phenylthio)-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and ethanol, which can then participate in various biochemical pathways. The phenylthio groups can interact with biological molecules, potentially leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, bis(phenylthio)-, ethyl ester is unique due to the presence of two phenylthio groups, which impart distinct chemical and biological properties. These groups can undergo specific reactions that are not possible with simpler esters, making this compound valuable in specialized applications .

Properties

CAS No.

20461-96-5

Molecular Formula

C16H16O2S2

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 2,2-bis(phenylsulfanyl)acetate

InChI

InChI=1S/C16H16O2S2/c1-2-18-15(17)16(19-13-9-5-3-6-10-13)20-14-11-7-4-8-12-14/h3-12,16H,2H2,1H3

InChI Key

XTRVHAAFWOCIRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(SC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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